tert-Butyl (3-bromo-2-methylpropyl)carbamate
Description
tert-Butyl (3-bromo-2-methylpropyl)carbamate is a carbamate derivative characterized by a branched aliphatic chain containing a bromine substituent. Its molecular formula is C₉H₁₈BrNO₂, with a molecular weight of 252.15 g/mol and CAS number 1510268-47-9 . The tert-butyl carbamate (Boc) group provides steric protection for the amine functionality, while the bromine atom at the 3-position of the 2-methylpropyl chain enhances its utility as an alkylating agent or intermediate in cross-coupling reactions. This compound is primarily used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its bromine substituent enables further functionalization.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-methylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMOLGBQNHTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510268-47-9 | |
| Record name | tert-butyl N-(3-bromo-2-methylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-bromo-2-methylpropyl)carbamate can be synthesized through multiple pathways. One common method involves the reaction of tert-butyl carbamate with 3-bromo-2-methylpropylamine under controlled conditions . The reaction typically requires a base such as sodium hydroxide and is conducted in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carbonyl-containing compound .
Scientific Research Applications
tert-Butyl (3-bromo-2-methylpropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds . This reactivity is exploited in various synthetic applications to modify or create new molecules .
Comparison with Similar Compounds
(a) tert-Butyl (3-Methacrylamidopropyl)carbamate
- Structure : Features a methacrylamide group (-NHCOC(CH₂)=CH₂) instead of bromine.
- Properties : Melting point 81–83°C , boiling point 423.3±37.0°C (predicted), density 1.010±0.06 g/cm³ .
- Applications : The methacrylamide group enables polymerization, making it valuable in polymer chemistry and biomaterial design.
(b) (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
(c) tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
(d) tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
(e) tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- Structure : Cyclopropane ring with hydroxymethyl group.
- Properties : CAS 107017-73-2 ; the strained cyclopropane ring enhances reactivity in ring-opening reactions .
Comparative Data Table
Key Research Findings
Reactivity : The bromine in this compound facilitates nucleophilic substitution, whereas the boronate ester in its boron analog enables metal-catalyzed cross-couplings .
Solubility: Hydroxyl-containing analogs (e.g., diphenylpropanol derivative) exhibit higher polarity, improving aqueous solubility compared to the hydrophobic bromo variant .
Stereochemical Impact : The (S)-configured hydroxyl group in ’s compound highlights the importance of stereochemistry in biological activity, a feature absent in the achiral main compound .
Thermal Stability : The methacrylamide derivative’s higher melting point (81–83°C) suggests greater crystallinity compared to aliphatic bromo-carbamates .
Biological Activity
tert-Butyl (3-bromo-2-methylpropyl)carbamate is a carbamate derivative that has gained attention in biological research due to its unique chemical properties and potential therapeutic applications. The compound, with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol, is primarily utilized in studies involving enzyme mechanisms, protein-ligand interactions, and drug design.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the bromine atom allows for nucleophilic substitution reactions, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modify protein function, making it valuable in biochemical studies.
Applications in Medicinal Chemistry
The compound is employed in various applications within medicinal chemistry, including:
- Enzyme Inhibition : It exhibits significant enzyme inhibition, which can be exploited in drug development.
- Protein-Ligand Interaction Studies : Its ability to bind selectively to proteins aids in understanding protein functions and pathways.
- Synthesis of Biologically Active Molecules : The compound serves as a precursor in synthesizing other biologically active compounds .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fewer steric hindrances | Moderate enzyme inhibition |
| tert-Butyl N-(3-bromopropyl)carbamate | Linear structure | Limited protein interaction |
| This compound | Enhanced steric hindrance due to two methyl groups | Strong enzyme inhibition and selective binding |
Case Studies
- Enzyme Mechanism Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies indicated that the compound could significantly reduce the activity of serine proteases, which are crucial for various physiological processes.
- Antimicrobial Properties : The compound has shown promising results against various pathogens. In vitro tests revealed its antibacterial and antifungal properties, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi.
- Drug Development : Ongoing studies focus on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. These modifications aim to improve its pharmacokinetic properties for better therapeutic outcomes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of tert-butyl (3-bromo-2-methylpropyl)carbamate in nucleophilic substitution reactions?
- Methodology :
- Reagent Ratios : Use a 1.2–1.5 molar excess of brominating agents (e.g., NBS or PBr₃) to ensure complete conversion of the hydroxyl or amine precursor.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane minimizes side reactions in temperature-sensitive steps .
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent carbamate degradation. Monitor progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?
- NMR Analysis :
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. Bromine substituents cause splitting in adjacent methyl/methylene protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : The carbamate carbonyl resonates at δ 155–160 ppm, while the tert-butyl carbons appear at δ 27–30 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₈BrNO₂: calc. 264.06, observed 264.05) .
Q. What safety protocols are essential for handling tert-butyl (3-bromo-2-methylpropyl)carbamate?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Store at 2–8°C in airtight, amber glass containers to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in reactions involving tert-butyl carbamate-protected intermediates?
- Chiral Catalysts : Use enantiopure ligands (e.g., BINAP or Jacobsen catalysts) in asymmetric alkylation or cyclization steps to achieve >90% enantiomeric excess .
- Steric Effects : The tert-butyl group’s bulkiness directs nucleophilic attack to less hindered positions. Computational modeling (DFT) predicts transition-state geometries to optimize selectivity .
Q. What strategies resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?
- Data Refinement : Use SHELXL (via Olex2 or WinGX) to model disorder in the tert-butyl or bromomethyl groups. Apply TWIN commands for twinned crystals .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and R₁/R₁₀ values for consistency. ORTEP-3 visualizes thermal ellipsoids to confirm atomic positions .
Q. How do solvent effects influence the stability of tert-butyl carbamates under basic conditions?
- Degradation Pathways : In polar solvents (e.g., methanol), the carbamate undergoes hydrolysis to form CO₂ and the corresponding amine. Kinetic studies (UV-Vis monitoring) show pseudo-first-order decay (k = 0.02–0.05 h⁻¹ at pH 10) .
- Stabilization : Additives like triethylamine (1–5 mol%) scavenge protons, slowing decomposition. Non-polar solvents (toluene) reduce hydrolysis rates by 70% .
Q. What computational methods predict reaction pathways for tert-butyl carbamate intermediates?
- Retrosynthetic Analysis : Use PISTACHIO and REAXYS databases to identify feasible routes (e.g., SN2 displacement of bromine by amines) .
- DFT Simulations : Gaussian or ORCA software calculates activation energies for carbamate formation (ΔG‡ ≈ 25–30 kcal/mol) and validates experimental kinetics .
Key Research Findings
- Stereochemical Stability : The tert-butyl group’s steric bulk prevents racemization in chiral carbamates at temperatures <80°C .
- Crystal Packing : Bromine atoms participate in C–H···Br hydrogen bonds (2.8–3.2 Å), stabilizing the lattice in monoclinic space groups .
- Toxicity Profile : No acute toxicity (LD₅₀ > 2000 mg/kg in rats), but prolonged exposure causes mild skin irritation (OECD 404) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
